![molecular formula C13H12Cl2N2O2 B14395632 4-Chloro-5-[(3-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one CAS No. 88093-92-9](/img/structure/B14395632.png)
4-Chloro-5-[(3-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-[(3-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with chloro and ethyl groups, as well as a methoxy group attached to a chlorophenyl ring. The compound’s structure contributes to its distinct chemical and physical properties, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-[(3-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloro and Ethyl Groups: The chloro and ethyl groups can be introduced through substitution reactions using suitable reagents.
Attachment of the Methoxy Group: The methoxy group can be attached to the chlorophenyl ring through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
4-Chloro-5-[(3-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chloro groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
科学研究应用
4-Chloro-5-[(3-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Chloro-5-[(3-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Fenvalerate: A compound with a similar chlorophenyl structure, used as an insecticide.
Phenol, 4-chloro-3-methyl-: Another chlorinated aromatic compound with different functional groups.
Uniqueness
4-Chloro-5-[(3-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one is unique due to its specific combination of functional groups and the pyridazinone ring. This unique structure imparts distinct chemical properties and potential biological activities, differentiating it from other similar compounds.
属性
CAS 编号 |
88093-92-9 |
|---|---|
分子式 |
C13H12Cl2N2O2 |
分子量 |
299.15 g/mol |
IUPAC 名称 |
4-chloro-5-[(3-chlorophenyl)methoxy]-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-2-17-13(18)12(15)11(7-16-17)19-8-9-4-3-5-10(14)6-9/h3-7H,2,8H2,1H3 |
InChI 键 |
REMNZLMUOFYGFS-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C(=C(C=N1)OCC2=CC(=CC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14395556.png)
![N,N'-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine)](/img/structure/B14395557.png)


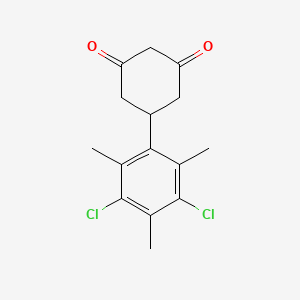
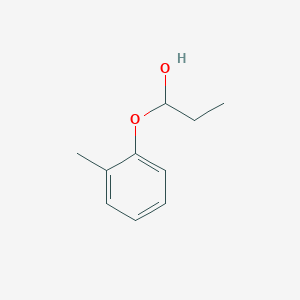
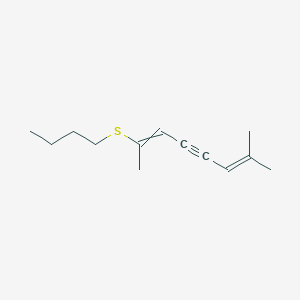
![2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide](/img/structure/B14395589.png)
![{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone](/img/structure/B14395593.png)

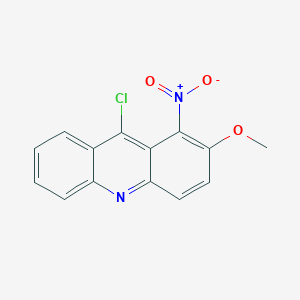
![7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14395613.png)
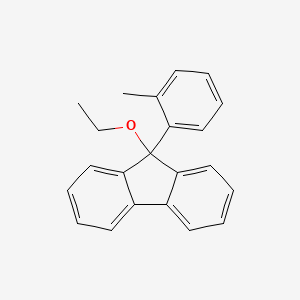
![2-[(3,4-Dimethylphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14395630.png)
